molecular formula C25H24F3N3O2 B2423550 ((3-(trifluoromethyl)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)formamide CAS No. 1022634-82-7

((3-(trifluoromethyl)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)formamide

Cat. No.: B2423550
CAS No.: 1022634-82-7
M. Wt: 455.481
InChI Key: SABUGCGWCAYKIM-UHFFFAOYSA-N
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Description

((3-(trifluoromethyl)phenyl)amino)-N-(4-(2,6,6-trimethyl-4-oxo(5,6,7-trihydroindolyl))phenyl)formamide is a useful research compound. Its molecular formula is C25H24F3N3O2 and its molecular weight is 455.481. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of various derivatives through reactions with different agents, leading to the creation of new oxopyrazolinylpyridines and related compounds. These syntheses involve complex reactions with agents such as hydrazine hydrate, acetic anhydride, and others, highlighting the compound's utility in organic chemistry research (Ahmed et al., 2002).

Cardiovascular Activity Studies

  • Research has explored the cardiovascular effects of derivatives of this compound. For instance, studies on difluoro-substituted hexahydroquinoline, a related compound, have shown activity on calcium channel antagonists, indicating potential implications for cardiovascular health research (Gupta & Misra, 2008).

Antitumor Activity

  • The compound has been studied for its potential in cancer treatment. A study on a closely related compound, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, showed inhibitory capacity against the proliferation of cancer cell lines, suggesting possible therapeutic applications in oncology (Ji et al., 2018).

Crystal Structure Analysis

  • Studies have also focused on the crystal structure of related compounds. For example, the structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid, which shares a similar structure, has been analyzed to understand the geometrical disposition of different moieties in the compound, contributing to the field of crystallography and material science (Bhat & Vijayan, 1982).

Electronic Applications

  • Research into derivatives of this compound extends to the field of electronics, particularly in the development of memory devices. A study on ferrocene-terminated hyperbranched polyimide, synthesized from a related trifluoromethyl-substituted compound, showed potential for use in nonvolatile memory devices, indicating the compound's relevance in advanced material science (Tan et al., 2017).

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O2/c1-15-11-20-21(13-24(2,3)14-22(20)32)31(15)19-9-7-17(8-10-19)29-23(33)30-18-6-4-5-16(12-18)25(26,27)28/h4-12H,13-14H2,1-3H3,(H2,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABUGCGWCAYKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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